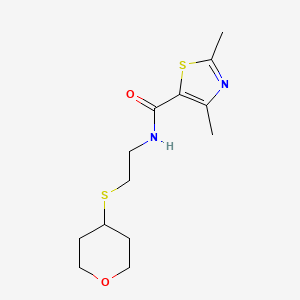
2,4-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,4-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a tetrahydropyran ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the thiazole and tetrahydropyran rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the carboxamide group could participate in hydrolysis reactions, while the thiazole ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Application in Drug Discovery
Research in heterocyclic chemistry, particularly focusing on pyrazole, pyrimidine, and thiazole derivatives, plays a critical role in developing new therapeutic agents. These heterocycles are foundational structures for a wide range of bioactive molecules with applications in treating various diseases.
- Heterocyclic Synthons in Organic Synthesis : Compounds with pyrazole moieties are extensively used as synthons in organic synthesis, contributing to the creation of biologically active compounds with anticancer, analgesic, anti-inflammatory, and antimicrobial properties (Dar & Shamsuzzaman, 2015).
- Tetrahydrobenzo[b]pyrans Construction : The synthesis of tetrahydrobenzo[b]pyrans, a significant heterocyclic scaffold in pharmaceuticals, has been explored using various organocatalysts, emphasizing green chemistry approaches (Kiyani, 2018).
Bioactivity and Therapeutic Potential
- Azolylthioacetic Acids : The derivatives of azolylthioacetic acids exhibit diverse biological effects, including antioxidant, hypoglycemic, and antimicrobial activities, underscoring the search for new bioactive compounds in this class (Chornous et al., 2016).
- Antitumor Activity : Imidazole derivatives have been reviewed for their antitumor activity, highlighting their potential in the search for new antitumor drugs (Iradyan et al., 2009).
Synthetic Methodologies
- Microwave-Assisted Synthesis : Microwave-assisted synthesis provides a valuable tool for preparing azaheterocyclic systems, offering advantages in terms of reaction speed and product purity. This methodology is critical for developing heterocyclic compounds with potential therapeutic applications (Sakhuja et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S2/c1-9-12(19-10(2)15-9)13(16)14-5-8-18-11-3-6-17-7-4-11/h11H,3-8H2,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKRLFMPOVKIQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCSC2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

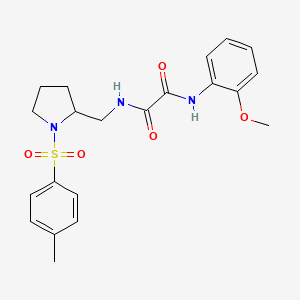
![8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline](/img/structure/B2405186.png)
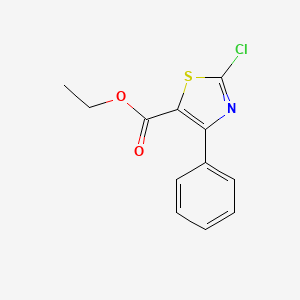
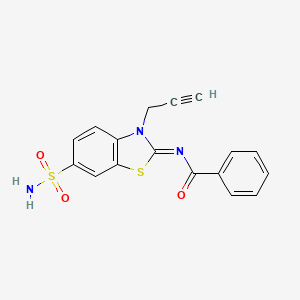
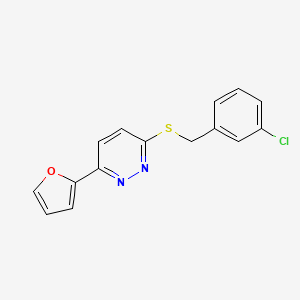
![tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate](/img/structure/B2405193.png)
![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2405195.png)


![8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2405202.png)
![(Z)-ethyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405203.png)
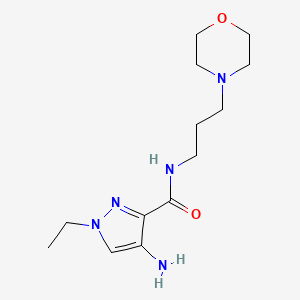
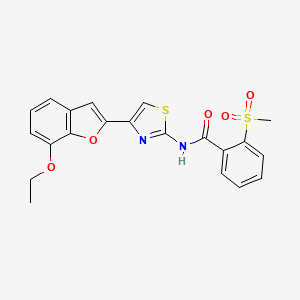
![5-(3-chlorophenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2405206.png)